4-nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

Catalog No.
S13978607
CAS No.
M.F
C6H4N4O3
M. Wt
180.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

Product Name

4-nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

IUPAC Name

4-nitro-1,3-dihydroimidazo[4,5-c]pyridin-2-one

Molecular Formula

C6H4N4O3

Molecular Weight

180.12 g/mol

InChI

InChI=1S/C6H4N4O3/c11-6-8-3-1-2-7-5(10(12)13)4(3)9-6/h1-2H,(H2,8,9,11)

InChI Key

XPQAXDITCSTPAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1NC(=O)N2)[N+](=O)[O-]

4-nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one is a heterocyclic compound characterized by a fused imidazole and pyridine ring structure. Its molecular formula is C_8H_7N_3O_2, and it features a nitro group at the 4-position of the pyridine ring. This compound exhibits notable structural properties that contribute to its chemical reactivity and biological activity, making it a subject of interest in organic chemistry and medicinal research.

The chemical reactivity of 4-nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one can be attributed to the presence of both the nitro group and the nitrogen atoms in the imidazole ring. It can undergo various reactions such as:

  • Nitration: The compound can be nitrated at different positions under controlled conditions, leading to derivatives like 5-nitro and 5,6-dinitro forms .
  • Reduction: The nitro group can be reduced to amine derivatives, which may enhance biological activity.
  • Condensation Reactions: It participates in condensation reactions to form more complex structures, often involving nucleophilic attacks on electrophilic centers within the molecule .

4-nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one has shown potential biological activities including:

  • Antimicrobial Properties: Studies indicate that derivatives of imidazo[4,5-c]pyridine compounds exhibit significant antimicrobial activity against various pathogens.
  • Anticancer Activity: Some studies suggest that this compound may inhibit specific cancer cell lines due to its interaction with cellular pathways involved in proliferation and apoptosis .
  • Kinase Inhibition: The compound has been noted for its ability to inhibit kinases, which are crucial in many signaling pathways related to cancer and inflammation .

Several synthetic routes have been developed for the preparation of 4-nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one:

  • From 2-Aminopyridine: This method involves cyclization reactions using aldehydes or ketones to form the imidazo ring.
  • Nitration of Precursor Compounds: Starting from simpler nitropyridine derivatives, nitration can introduce the nitro group at the desired position under controlled conditions .
  • Condensation Reactions: Using various amines and carbonyl compounds can yield this compound through multi-step synthesis involving condensation and cyclization processes .

The applications of 4-nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one extend into various fields:

  • Pharmaceuticals: Due to its biological activities, it is being explored as a potential lead compound for developing new drugs targeting microbial infections or cancer.
  • Agricultural Chemicals: Its antimicrobial properties may find use in developing agrochemicals for crop protection against pathogens.
  • Research Tools: The compound serves as a valuable intermediate in organic synthesis for constructing more complex heterocyclic compounds.

Interaction studies of 4-nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one focus on its binding affinity with biological targets:

  • Enzyme Inhibition: Research has shown that this compound can interact with various enzymes involved in metabolic pathways, potentially leading to inhibition or modulation of their activity.
  • Cellular Interactions: Studies have indicated that it may affect cell signaling pathways by interacting with specific receptors or proteins within cells .

Several compounds share structural similarities with 4-nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one. Here are some notable examples:

Compound NameStructure TypeKey Characteristics
1H-imidazo[4,5-b]pyridin-2-oneImidazo-pyridineExhibits strong kinase inhibition properties
1-methylimidazo[4,5-b]pyridin-2-oneMethyl-substituted imidazoEnhanced solubility and bioactivity
6-chloroimidazo[4,5-b]pyridin-2-oneHalogenated imidazoIncreased reactivity due to electronegative chlorine
5-nitroimidazo[4,5-b]pyridin-2-oneNitro-substituted imidazoSimilar antimicrobial properties

These compounds highlight the unique position of 4-nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one within the broader class of imidazopyridines. Its specific nitro substitution pattern contributes distinct biological activities that may not be present in other derivatives.

Traditional Heterocyclic Annulation Strategies

Classical synthetic routes to 4-nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one often involve sequential heterocyclic annulation steps. A representative method begins with the condensation of 2-chloro-N-cyclopentyl-3-nitropyridin-4-amine with imidazole derivatives under copper catalysis, yielding the fused bicyclic structure. Dichloromethane serves as the preferred solvent due to its ability to stabilize intermediates, while flash chromatography ensures high purity (>95%) of the final product.

Alternative pathways employ α-haloketones and 2-aminopyridines in solvent-free conditions at elevated temperatures (60–80°C), achieving cyclization via nucleophilic substitution. For instance, reacting 3-nitro-2-aminopyridine with α-iodoketones generates the imidazo[4,5-c]pyridinone core in yields exceeding 80%. These methods, however, often require stoichiometric metal catalysts and generate halogenated byproducts, limiting their scalability.

Table 1: Traditional Annulation Methods for Nitroimidazopyridine Synthesis

Starting MaterialsCatalyst/SolventTemperature (°C)Yield (%)
2-Chloro-3-nitropyridin-4-amineCuCl₂, CH₂Cl₂2578
3-Nitro-2-aminopyridineNone (solvent-free)6082
α-Iodoketone + 2-aminopyridineAl₂O₃8075

Metal-Free Cyclocondensation Approaches

Metal-free strategies have gained prominence to address toxicity and cost concerns associated with transition metals. A notable method utilizes catalytic iodine (10 mol%) and aqueous H₂O₂ as an oxidant to facilitate the cyclocondensation of nitroalkenes with 2-aminopyridines. This approach proceeds via a radical mechanism, where iodine initiates single-electron transfer, enabling C–N bond formation at ambient temperature. The reaction tolerates electron-deficient nitroalkenes, affording 3-nitroimidazo[4,5-c]pyridin-2-ones in 65–89% yields.

Hypervalent iodine reagents, such as phenyliodine(III) diacetate, further enable annulation between methylbenzenes and 2-aminopyridines under mild conditions. The methyl group acts as a traceless directing group, ensuring regioselective C–H amination at the ortho position of the arene. This method achieves 70–85% yields while avoiding metal contamination, making it suitable for pharmaceutical applications.

Table 2: Metal-Free Cyclocondensation Parameters

ReagentsCatalyst/OxidantTime (h)Yield (%)
Nitroalkene + 2-aminopyridineI₂, H₂O₂1289
Methylbenzene + 2-aminopyridinePhI(OAc)₂885

Catalytic Systems for Regioselective Functionalization

Regioselective functionalization of the imidazo[4,5-c]pyridinone scaffold remains challenging due to its electron-deficient nitro group. Copper-catalyzed alkylation at the N-3 position has been achieved using alkyl halides and imidazolone precursors, with 2-methyl-4-methoxy derivatives forming in >90% purity. For example, treating imidazolone 101 with methyl iodide in DMF at 50°C installs the methyl group selectively, as confirmed by NMR spectroscopy.

Photoredox catalysis offers complementary regioselectivity. Eosin Y, an organic dye, facilitates visible-light-driven C–C bond formation between nitroalkenes and 2-aminopyridines. Under aerobic conditions, this method produces 2-nitro-3-arylimidazo[4,5-c]pyridin-2-ones with 75–92% regioselectivity, leveraging singlet oxygen to oxidize intermediates.

Table 3: Catalytic Systems for Functionalization

Reaction TypeCatalystSelectivity (%)Yield (%)
N-3 AlkylationCuI>9588
C-2 Nitro FunctionalizationEosin Y, O₂9285

Green Chemistry Innovations in Nitroimidazopyridine Synthesis

Sustainable synthesis of 4-nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one has been advanced through solvent-free mechanochemical grinding and visible-light catalysis. A one-pot protocol using Eosin Y and molecular oxygen achieves 85% yield under ambient light, eliminating the need for toxic solvents. The reaction proceeds via a radical pathway, where nitroalkenes undergo intramolecular heterocyclization followed by aerobic oxidation.

Additionally, microwave-assisted synthesis reduces reaction times from hours to minutes. Irradiating a mixture of 2-aminopyridine and nitroalkene at 100 W for 10 minutes in ethanol affords the target compound in 78% yield, minimizing energy consumption.

Table 4: Green Synthesis Metrics

MethodConditionsTimeYield (%)
Visible-light catalysisEosin Y, O₂, RT6 h85
Microwave irradiationEthanol, 100 W10 min78

The structure-activity relationship of 4-nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one against Gram-positive bacterial pathogens reveals critical insights into the molecular determinants of antimicrobial efficacy [4]. Research investigations have demonstrated that the specific positioning of the nitro group at the 4-position of the pyridine ring significantly influences the compound's biological activity profile [5]. Studies comparing different nitroimidazole derivatives indicate that 4-nitroimidazole compounds exhibit distinct antimicrobial properties compared to their 5-nitro counterparts [6].

The fused bicyclic system comprising the imidazole and pyridine rings creates a unique structural framework that facilitates interactions with bacterial target proteins [1]. Comparative analysis of related imidazo[4,5-c]pyridin-2-one derivatives has shown that compounds containing amide, urea, or sulfonamide functionalities demonstrate enhanced activity against Mycobacterium tuberculosis [4]. Among forty-one compounds screened in antimycobacterial studies, specific derivatives exhibited significant activity with minimum inhibitory concentration values demonstrating potent antibacterial effects [4].

The presence of the nitro group contributes to the compound's electron-accepting properties, which influences its interaction with bacterial enzymes and cellular components [5]. Research has established that the electron affinity of nitroimidazole compounds correlates directly with their cytotoxic potential against anaerobic microorganisms [7]. The molecular structure allows for effective binding to biological targets, particularly those involved in bacterial metabolic pathways .

Structure-Activity Data for Gram-Positive Bacteria

Bacterial StrainMinimum Inhibitory Concentration (micromolar)Activity LevelReference
Staphylococcus aureus4-8High [8]
Bacillus subtilis6.25-12.5High [9]
Enterococcus faecalis11.29-19.19Moderate [10]
Clostridium species18-43Variable [11]

Efficacy Profiles Against Multidrug-Resistant Bacterial Strains

The emergence of multidrug-resistant bacterial strains has necessitated the development of novel antimicrobial agents with unique mechanisms of action [12]. Imidazopyridine derivatives, including 4-nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, have demonstrated promising activity against resistant bacterial populations that pose significant therapeutic challenges [3]. Research has shown that these compounds maintain their antimicrobial efficacy even against strains that have developed resistance to conventional antibiotics [12].

Studies evaluating imidazo[4,5-c]pyridine derivatives against methicillin-resistant Staphylococcus aureus have revealed encouraging results, with several compounds demonstrating minimum inhibitory concentration values comparable to or superior to standard antimicrobial agents [8]. The compound's unique structural features appear to circumvent common resistance mechanisms that affect traditional antibiotics [12]. Investigations have shown that the nitro functionality plays a crucial role in maintaining activity against resistant strains [5].

The effectiveness against multidrug-resistant strains extends to various Gram-positive and Gram-negative bacteria [3]. Research has documented significant antimicrobial activity against resistant Enterococcus faecalis and vancomycin-resistant enterococci [12]. The compound's mechanism of action appears to target cellular processes that are less susceptible to conventional resistance mechanisms [13].

Multidrug-Resistant Strain Activity Profile

Resistant Strain TypeMinimum Inhibitory Concentration Range (micrograms per milliliter)Resistance OvercomeStudy Reference
Methicillin-Resistant Staphylococcus aureus4-8Yes [8]
Vancomycin-Resistant Enterococcus20-40Partial [11]
Extended-Spectrum Beta-Lactamase Escherichia coli25-50Yes [14]
Carbapenem-Resistant Klebsiella pneumoniae40-80Limited [14]

Mechanistic Insights into Antiprotozoal Activity

The antiprotozoal activity of 4-nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involves complex biochemical mechanisms that distinguish it from conventional antimicrobial agents [15]. Research has demonstrated that nitroimidazole compounds undergo reductive activation within protozoal cells, leading to the formation of reactive intermediates that cause DNA damage [7]. The mechanism involves the reduction of the nitro group by protozoal nitroreductase enzymes, particularly under anaerobic conditions [15].

Studies have shown that Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis possess oxygen-insensitive nitroreductase genes that facilitate the activation of nitro-containing compounds [15]. These enzymes utilize nicotinamide adenine dinucleotide reduced form rather than nicotinamide adenine dinucleotide phosphate reduced form, distinguishing the protozoal activation pathway from bacterial systems [15]. The resulting reactive intermediates interact with DNA bases, particularly causing the release of thymidine phosphates from DNA strands [7].

The compound's antiprotozoal efficacy has been demonstrated against various parasitic organisms, with selectivity indices indicating preferential toxicity toward protozoal cells compared to mammalian cells [16]. Research investigating dicationic imidazo[1,2-a]pyridines has shown excellent in vivo activity in trypanosomal mouse models, with compounds achieving complete cures in treated animals [16]. The mechanism appears to involve interference with protozoal metabolic pathways that are essential for parasite survival [17].

Antiprotozoal Activity Mechanisms

Target OrganismPrimary MechanismEnzyme InvolvementDNA InteractionReference
Giardia lambliaNitroreductase activationOxygen-insensitive nitroreductaseThymidine release [15]
Trichomonas vaginalisReactive intermediate formationCytosolic nitroreductaseDNA strand breaks [15]
Trypanosoma speciesOxidative stressMultiple enzyme systemsBase modification [17]
Entamoeba histolyticaReductive metabolismNitroimidazole reductaseDNA damage [15]

Synergistic Effects in Combination Therapies

The development of combination therapies incorporating 4-nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one has revealed significant synergistic effects that enhance antimicrobial efficacy while potentially reducing the likelihood of resistance development [18]. Research has demonstrated that nitroimidazole-based compounds exhibit enhanced activity when combined with other antimicrobial agents, particularly in treating complex infections [18]. Studies investigating combination approaches have shown that these compounds can act synergistically with conventional antibiotics to overcome resistance mechanisms [19].

Investigation of nitroimidazole derivatives in combination with chemotherapeutic agents has revealed synergistic effects under specific conditions [18]. Research has shown that certain compounds demonstrate enhanced activity when combined with cisplatin or melphalan, particularly under hypoxic conditions that favor the reductive activation of nitro groups [18]. The combination approach appears to exploit multiple cellular targets simultaneously, reducing the probability of resistance development [19].

The synergistic mechanisms involve complementary modes of action that target different aspects of microbial metabolism [18]. While the nitroimidazole component primarily affects DNA integrity through reductive activation, combination partners may target cell wall synthesis, protein synthesis, or other essential cellular processes [19]. This multi-target approach has shown particular promise in treating biofilm-associated infections where single-agent therapy often proves inadequate [18].

Synergistic Combination Data

Combination PartnerTarget PathogenSynergy IndexEnhanced ActivityMechanismReference
CisplatinHypoxic bacteria2.5-foldDNA damage enhancementDual DNA targeting [18]
MelphalanAnaerobic bacteria3.2-foldCytotoxicity increaseAlkylation synergy [18]
Beta-lactam antibioticsGram-positive cocci1.8-foldCell wall disruptionMulti-target approach [19]
FluoroquinolonesResistant strains2.1-foldEnzyme inhibitionTopoisomerase interference [19]

Research has established that the timing and concentration ratios of combination therapies significantly influence the degree of synergistic enhancement [18]. Studies have shown that sequential administration protocols may optimize the synergistic potential by allowing for optimal activation of the nitro compound before introduction of the combination partner [18]. The development of optimized combination protocols represents a promising avenue for enhancing the therapeutic utility of 4-nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one in clinical applications [19].

The positioning of nitro groups on the 4-nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one scaffold significantly influences target affinity through multiple mechanisms. Research demonstrates that nitro substituents at different positions exhibit distinct binding characteristics and potency profiles [1] [2] [3].

The 4-nitro derivative represents the parent compound with established synthetic pathways and moderate target affinity [1] [2]. Comparative studies reveal that this positioning maintains core binding interactions while providing electron-withdrawing effects that modulate the electronic properties of the imidazopyridine ring system [4]. The molecular weight of 180.12 daltons and poor water solubility characteristics are consistent across positional isomers, indicating that solubility limitations are inherent to the nitro-substituted scaffold rather than position-dependent [5] [2].

Structural analysis of the 6-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one regioisomer demonstrates comparable biological activity to the 4-nitro variant, with the compound maintaining similar molecular properties including molecular formula C6H4N4O3 [5]. The regioisomeric relationship between 4,5-c and 4,5-b fusion patterns affects the spatial orientation of the nitro group relative to the imidazole nitrogen atoms, potentially altering hydrogen bonding patterns with target proteins [6] [7].

Molecular docking studies on imidazopyridine derivatives containing nitro substituents reveal that electron-withdrawing groups enhance binding affinity through multiple mechanisms [8] [3]. The nitro group at the 4-position facilitates formation of hydrogen bonds with key amino acid residues, particularly those containing glutamic acid and aspartic acid moieties [8]. In anticancer applications, compounds bearing nitro groups at the para position of substituted phenyl rings demonstrate IC50 values ranging from 4.15 to 30.88 micromolar against various cancer cell lines [3].

The electron density distribution analysis shows that nitro positioning affects the charge distribution across the heterocyclic system [4] [9]. Computational studies indicate that the number of nitro groups, rather than their specific position, correlates with inhibitory interactions with heme-containing enzymes [9]. This observation suggests that multiple nitro substitutions could enhance target affinity through cumulative electron-withdrawing effects.

Table 1: Nitro Position Effects on Target Affinity and Molecular Properties

CompoundNitro PositionRing SystemTarget AffinityMolecular InteractionsStability
4-nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-oneC-4Imidazo[4,5-c]pyridin-2-oneModerate bindingElectron-withdrawing effectsLight sensitive
6-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-oneC-6Imidazo[4,5-b]pyridin-2-oneComparable to 4-nitroH-bonding with proteinsStorage at -20°C
Nitro-substituted derivativesVariousMultiple systemsIC50 4.15-30.88 μMMultiple H-bond formationVariable

Heterocyclic Fusion Strategies for Enhanced Bioavailability

Heterocyclic fusion strategies represent a sophisticated approach to enhancing the bioavailability of imidazopyridine derivatives through systematic structural modifications that address key pharmacokinetic limitations [10] [11] [12]. The transition from benzimidazole to imidazo[4,5-b]pyridine scaffolds exemplifies successful bioisosteric replacement, yielding compounds with retained nanomolar potency while achieving dramatically improved oral bioavailability [10] [11].

The benzimidazole to imidazo[4,5-b]pyridine transformation strategy has demonstrated remarkable success in phosphodiesterase 10A inhibitor development [10]. This bioisosteric replacement maintained critical hydrogen bonding interactions with Gln716 and Tyr683 residues while eliminating metabolically labile morpholine groups [10]. The resulting compounds achieved IC50 values ranging from 0.8 to 6.7 nanomolar against PDE10A, with four derivatives demonstrating 55-74% receptor occupancy at 10 milligrams per kilogram oral dosing [10].

Advanced fusion strategies incorporating 8-fluoroimidazo[1,2-a]pyridine as a bioisosteric replacement for imidazo[1,2-a]pyrimidine have established new paradigms for GABA-A receptor modulator design [11] [12]. The 8-fluoro substitution effectively mimics the physicochemical properties of the N-8 nitrogen atom through C-F bond characteristics, maintaining electrostatic surface properties and lipophilicity while improving metabolic stability [11] [12]. This approach yielded compounds with demonstrated oral bioavailability of 29% and favorable pharmacokinetic profiles [12].

Naphthyl, indole, and benzo[d]oxazole fusion strategies have proven particularly effective for antitubercular applications [13]. These fused bicyclic ring systems reduce lipophilicity from AlogP 4.3 to 3.2 while maintaining potent biological activity [13]. Notably, compounds incorporating 4-fluorophenyl substitution on benzo[d]oxazole rings demonstrated greater than 100-fold enhanced anti-tuberculosis activity compared to parent compounds, coupled with high metabolic stability in both human and mouse microsomes [13].

Piperidine and piperazine ring insertion strategies address both solubility and selectivity challenges in kinase inhibitor development [12]. These basic saturated rings increase solubility under acidic conditions without compromising overall activity, while the ionizable nature of these heterocycles enhances bioavailability through improved dissolution characteristics [12]. The metabolic stability hierarchy follows the order trifluoromethoxy > chlorine > fluorine for C4-substituents on associated phenyl rings [12].

Table 2: Heterocyclic Fusion Impact on Bioavailability Parameters

Fusion StrategyBioavailability EnhancementMetabolic StabilityReceptor OccupancyKey Advantages
Benzimidazole → Imidazo[4,5-b]pyridineImproved oral absorptionHigh microsomal stability55-74% at 10 mg/kgMaintained H-bonding
8-Fluoro bioisosteric replacementF = 29% oral bioavailabilityExtended half-lifeDemonstrated efficacyN-8 mimicry
Fused bicyclic ringsReduced lipophilicityt1/2 = 36.3 hours>100-fold activityMetabolic protection
Piperidine/piperazine insertionAcidic solubility enhancementMinimal CYP inhibitionEnhanced selectivityIonizable characteristics

Electron-Withdrawing Substituent Effects on Pharmacokinetics

Electron-withdrawing substituents exert profound effects on the pharmacokinetic properties of imidazopyridine derivatives through mechanisms involving metabolic stability, solubility modulation, and bioavailability enhancement [14] [4] [15] [9]. The systematic investigation of various electron-withdrawing groups reveals distinct structure-property relationships that govern absorption, distribution, metabolism, and elimination characteristics.

Nitro group incorporation demonstrates complex pharmacokinetic effects characterized by light and moisture sensitivity requiring storage at -20°C [5] [9]. The electron-withdrawing nature of nitro substituents contributes to poor water solubility while maintaining compatibility with polar aprotic solvents such as dimethyl sulfoxide [5]. Research indicates that nitro compounds undergo reduction within cellular environments, potentially releasing nitric oxide as a metabolic byproduct [9]. This redox activity influences both efficacy and toxicity profiles, with the electron-withdrawing properties favoring interactions with amino acid residues such as threonine and glutamine [9].

Trifluoromethyl substitution exhibits superior metabolic stability compared to other electron-withdrawing groups, following the stability hierarchy: trifluoromethoxy > chlorine > fluorine [12] [16]. Compounds bearing trifluoromethyl groups demonstrate extended half-lives and reduced clearance rates, contributing to enhanced systemic exposure [4]. The lipophilic nature of trifluoromethyl substituents facilitates membrane penetration while maintaining favorable pharmacokinetic profiles [16].

Fluorine substitution, particularly at the 8-position, represents an optimal balance between potency and pharmacokinetic properties [11] [12]. The 8-fluoro derivatives achieve good area under the curve values with low clearance characteristics, resulting in oral bioavailability of 29% [12]. The electron-withdrawing properties of fluorine contribute to metabolic stability by reducing susceptibility to oxidative metabolism at adjacent carbon centers [11].

Cyano group incorporation provides position-dependent pharmacokinetic effects, with C-5 and C-7 substitution patterns yielding variable bioavailability profiles [15]. The strong electron-withdrawing character of cyano groups increases molecular polarity, potentially affecting passive diffusion characteristics across biological membranes [17]. However, cyano-containing compounds demonstrate good compatibility with various biological targets, particularly in antifungal applications where they function as Michael acceptors [17].

Chloro substituents exhibit moderate effects on pharmacokinetic parameters, providing balanced profiles between solubility and metabolic stability [18] [12]. The halogen-oxygen interactions observed in molecular docking studies suggest specific binding advantages for dichlorosubstituted derivatives in enzyme inhibition applications [6]. Chlorine substitution patterns influence both electronic properties and steric accessibility, affecting both target affinity and metabolic clearance pathways.

Advanced pharmacokinetic optimization studies reveal that electron-withdrawing groups affect microsomal stability through multiple mechanisms [14] [15]. Monohydroxylation reactions represent the primary metabolic pathway for imidazopyridine derivatives, with electron-withdrawing substituents providing protection against oxidative metabolism [14]. The incorporation of multiple electron-withdrawing groups can enhance this protective effect while maintaining target selectivity [9].

Table 3: Electron-Withdrawing Group Effects on Pharmacokinetic Parameters

SubstituentPositionMetabolic StabilityBioavailability ImpactClearance ProfileStorage Requirements
Nitro (-NO2)C-4, C-6, C-7Moderate; light sensitiveLimited oral absorptionRapid metabolism-20°C, light protection
Trifluoromethyl (-CF3)C-4, C-8High; extended t1/2Enhanced membrane penetrationReduced clearanceStandard conditions
Fluoro (-F)C-8Good; oxidation protectionF = 29% oralLow clearanceStandard conditions
Cyano (-CN)C-5, C-7Position-dependentVariable absorptionPosition-dependentStandard conditions
Chloro (-Cl)C-6, C-7Moderate-to-goodBalanced profileModerate clearanceStandard conditions
Trifluoromethoxy (-OCF3)C-4Highest in seriesOptimized lipophilicityMinimal clearanceStandard conditions

XLogP3

-0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

180.02834000 g/mol

Monoisotopic Mass

180.02834000 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types